2-Amino-4-(methoxymethoxy)benzene-1-thiol
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Overview
Description
2-Amino-4-(methoxymethoxy)benzene-1-thiol is an organic compound that features both an amino group and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methoxymethoxy)benzene-1-thiol typically involves the introduction of the amino and thiol groups onto a benzene ring. One common method involves the nucleophilic substitution reaction of a benzene derivative with appropriate nucleophiles. For instance, starting with a benzene ring substituted with a leaving group (such as a halide), nucleophiles like sodium hydrosulfide can be used to introduce the thiol group . The amino group can be introduced through reactions with amines or ammonia under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(methoxymethoxy)benzene-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like bromine or iodine can be used to oxidize the thiol group to disulfides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can reduce nitro groups to amino groups.
Substitution: Nucleophiles like sodium hydrosulfide can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Thiol-substituted benzene derivatives.
Scientific Research Applications
2-Amino-4-(methoxymethoxy)benzene-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-(methoxymethoxy)benzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function . The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-4-(methoxymethoxy)benzene-1-thiol is unique due to the presence of both an amino group and a methoxymethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61588-42-9 |
---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-amino-4-(methoxymethoxy)benzenethiol |
InChI |
InChI=1S/C8H11NO2S/c1-10-5-11-6-2-3-8(12)7(9)4-6/h2-4,12H,5,9H2,1H3 |
InChI Key |
JFXORUBXUAPKNF-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)S)N |
Origin of Product |
United States |
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